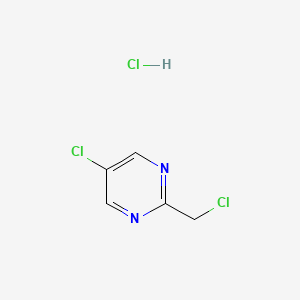

![molecular formula C14H20BNO7S B1458652 (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid CAS No. 1704096-51-4](/img/structure/B1458652.png)

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid

説明

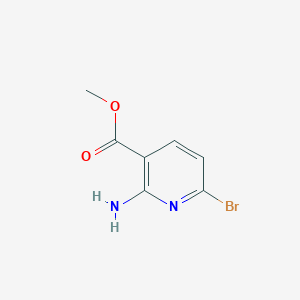

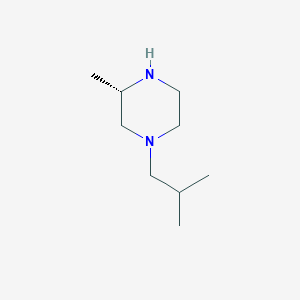

The compound “(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid” is a complex organic molecule. It contains a boronic acid group attached to a phenyl ring, which is further connected to a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a boronic acid group attached to a phenyl ring, which is further connected to a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl group . The InChI code for this compound is 1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.1 . The compound 1,4-Dioxa-8-azaspiro[4.5]decan-8-ium, a component of the molecule, has a density of 1.117 g/mL at 20°C .科学的研究の応用

Synthesis of Spirocyclic Compounds

This compound is pivotal in the synthesis of spirocyclic structures, which are prevalent in many biologically active molecules. The 1,4-dioxa-8-azaspiro[4.5]decane moiety serves as a key scaffold in the construction of complex spirocyclic pharmacophores used in drug discovery .

Boron Neutron Capture Therapy (BNCT)

The boronic acid group in this compound can be utilized for Boron Neutron Capture Therapy, a targeted cancer treatment. By incorporating boron into compounds that selectively accumulate in tumor cells, this therapy leverages the capture and fission reactions of boron when exposed to neutrons to destroy cancer cells .

Development of Liquid Crystals

The unique structural features of this compound may contribute to the development of new liquid crystal materials. Its molecular geometry can induce the required anisotropy for liquid crystalline phases, which are essential in display technologies .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of the boronic acid moiety make it a candidate for use in the development of OLEDs. The compound’s ability to form electron-deficient regions can enhance charge transfer processes, which are critical for the efficiency of OLEDs .

Polymer Chemistry

In polymer chemistry, this compound can be used to introduce boronic acid functionalities into polymers. This can lead to the creation of responsive materials that can change their properties in response to external stimuli such as pH, glucose levels, or the presence of certain ions .

Sensing Applications

The boronic acid group is known for its ability to form reversible covalent bonds with diols, such as sugars. This feature can be exploited in the design of sensors for glucose or other biologically relevant molecules, which is highly valuable in medical diagnostics .

Supramolecular Chemistry

The spirocyclic and boronic acid components of this compound offer a unique opportunity for the creation of supramolecular assemblies. These structures can be used to mimic complex biological systems or create novel materials with specific functions .

Catalysis

Lastly, the boronic acid moiety is a well-known catalyst in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound could be explored as a potential catalyst or catalyst ligand in various organic transformations .

Safety and Hazards

The compound is classified as an irritant, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO7S/c1-21-12-3-2-11(15(17)18)10-13(12)24(19,20)16-6-4-14(5-7-16)22-8-9-23-14/h2-3,10,17-18H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRGSQBHWRNSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)